5-(4-Cyanophenyl)-2-fluorophenol
Description
5-(4-Cyanophenyl)-2-fluorophenol is a fluorinated phenolic compound featuring a cyano group (-CN) at the para position of the phenyl ring and a fluorine atom at the ortho position of the phenol moiety.
Properties
IUPAC Name |
4-(4-fluoro-3-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIXXCGDMQRBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684107 | |
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-15-7 | |
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-2-fluorophenol typically involves the following steps:
Formation of the Cyanophenyl Intermediate: This can be achieved by reacting 4-bromobenzonitrile with a suitable fluorinating agent under controlled conditions.
Coupling Reaction: The cyanophenyl intermediate is then coupled with a fluorophenol derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Cyanophenyl)-2-fluorophenol may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyanophenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-(4-Cyanophenyl)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Cyanophenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
The following analysis compares 5-(4-Cyanophenyl)-2-fluorophenol with structurally similar fluorinated phenolic derivatives, focusing on substituent effects, chemical reactivity, and biological activity.
Structural and Electronic Effects
Key Compounds for Comparison :
5-(4-Fluorophenyl)-2-fluorophenol Substituents: 4-Fluorophenyl, 2-Fluoro Molecular Formula: C₁₂H₈F₂O Unique Features: Dual fluorine atoms enhance electron-withdrawing effects, increasing phenol acidity compared to non-fluorinated analogs.
5-(4-Methylsulfonylphenyl)-2-fluorophenol Substituents: 4-Methylsulfonyl, 2-Fluoro Molecular Formula: C₁₃H₁₁FO₃S Unique Features: The methylsulfonyl group (-SO₂CH₃) introduces strong electron-withdrawing and polar characteristics, improving solubility in polar solvents. This group may enhance binding to biological targets like enzymes or receptors .
5-(4-Nitrophenyl)-2-fluorophenol Substituents: 4-Nitro, 2-Fluoro Molecular Formula: C₁₂H₇FN₂O₃ Unique Features: The nitro group (-NO₂) provides even stronger electron withdrawal than cyano, further increasing phenol acidity. However, nitro groups are often associated with toxicity, limiting pharmacological utility compared to cyano derivatives .
Data Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Molecular Weight (g/mol) | Predicted logP* | Phenol pKa* |
|---|---|---|---|---|
| 5-(4-Cyanophenyl)-2-fluorophenol | 4-CN, 2-F | 229.19 | ~2.1 | ~7.5 |
| 5-(4-Fluorophenyl)-2-fluorophenol | 4-F, 2-F | 216.17 | ~2.5 | ~8.2 |
| 5-(4-Methylsulfonylphenyl)-2-fluorophenol | 4-SO₂CH₃, 2-F | 282.29 | ~1.8 | ~6.9 |
| 5-(4-Nitrophenyl)-2-fluorophenol | 4-NO₂, 2-F | 247.19 | ~1.5 | ~6.3 |
*Predicted values based on analog data and computational models.
Key Insights from Analogs :
- Antimicrobial Activity: Fluorinated phenols like 5-(4-Fluorophenyl)-2-fluorophenol exhibit moderate antimicrobial effects, attributed to membrane disruption via hydrophobic interactions. The cyano group in 5-(4-Cyanophenyl)-2-fluorophenol may enhance activity by targeting enzymes like cytochrome P450 .
- Enzyme Inhibition: Methylsulfonyl- and nitro-substituted analogs show inhibitory effects on kinases and proteases. The cyano group’s electron-withdrawing nature could similarly modulate enzyme active sites, though with reduced off-target toxicity compared to nitro derivatives .
- Anti-inflammatory Potential: Aminoethyl-substituted fluorophenols (e.g., 5-(2-Aminoethyl)-2-fluorophenol) demonstrate anti-inflammatory properties via receptor modulation. The cyano group’s polarity may improve solubility and bioavailability in similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
